4-Fluorobenzoyl chloride

Catalog No.
S749503
CAS No.
403-43-0
M.F
C7H4ClFO
M. Wt
158.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorobenzoyl chloride

CAS Number

403-43-0

Product Name

4-Fluorobenzoyl chloride

IUPAC Name

4-fluorobenzoyl chloride

Molecular Formula

C7H4ClFO

Molecular Weight

158.56 g/mol

InChI

InChI=1S/C7H4ClFO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H

InChI Key

CZKLEJHVLCMVQR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)Cl)F

Synonyms

4-Fluorobenzoyl Chloride; 4-Fluorobenzenecarbonyl Chloride; 4-Fluorobenzoic Acid Chloride; 4-Fluorobenzoyl Chloride; NSC 88305; p-Fluorobenzoic Acid Chloride; p-Fluorobenzoyl Chloride

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)F
  • Polyphenylene ethers (PPEs): These are a class of engineering thermoplastics known for their excellent thermal and mechanical properties. 4-Fluorobenzoyl chloride can be used to introduce a fluorinated benzoyl group into the polymer backbone, enhancing its chemical resistance and flame retardancy [].
  • Thioether ketones: These polymers possess unique combinations of thermal stability, mechanical strength, and chemical resistance. 4-Fluorobenzoyl chloride serves as a crucial starting material for the synthesis of specific thioether ketone structures [].
  • Fluorinated poly(aryl ether ketone)s (PAEKs): These advanced polymers offer outstanding thermal stability, mechanical strength, and chemical resistance, making them valuable in various high-performance applications. 4-Fluorobenzoyl chloride plays a role in creating PAEKs containing 1,4-naphthalene moieties, further enhancing their properties [].

Other Research Applications

Beyond polymer synthesis, 4-Fluorobenzoyl chloride finds application in other areas of scientific research:

  • Radiopharmaceutical labeling: This compound has been used as a precursor for the synthesis of [18F] GBR 12909, a radiotracer for studying dopamine reuptake in the brain [].

4-Fluorobenzoyl chloride is an aromatic acyl chloride derivative. It is a colorless liquid at room temperature with a pungent odor. This compound finds use as a versatile intermediate in organic synthesis, particularly for the introduction of a 4-fluorobenzoyl group into various organic molecules [].


Molecular Structure Analysis

The molecule consists of a benzene ring with a fluorine atom attached at the para (4th) position. A carbonyl group (C=O) is attached to the ring, further connected to a chlorine atom (Cl) via a single bond. This structure gives rise to the characteristic reactivity of acyl chlorides, where the carbonyl carbon becomes electrophilic and susceptible to nucleophilic attack.


Chemical Reactions Analysis

4-Fluorobenzoyl chloride is a valuable reagent in organic synthesis due to its ability to participate in various reactions. Here are some key examples:

  • Friedel-Crafts Acylation: This reaction allows the introduction of the 4-fluorobenzoyl group onto aromatic rings. The Lewis acid catalyst (AlCl3) activates the electrophilic carbonyl carbon, facilitating its reaction with the aromatic ring to form a new ketone product.
C6H5X + 4-FCOCl -> C6H4(X)CO-4-F + HCl (X = H, CH3, etc.)
  • Nucleophilic Acylation: A wide range of nucleophiles can react with 4-fluorobenzoyl chloride to form amides, esters, or other functional groups. The nucleophile attacks the carbonyl carbon, displacing the chlorine atom.
R-OH + 4-FCOCl -> R-CO-4-F + HCl (R = alkyl, aryl)R-NH2 + 4-FCOCl -> R-CO-NH-4-F + HCl (R = alkyl, aryl)
  • Reduction: The acyl chloride group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
4-FCOCl + 4LiAlH4 -> 4-FCH2OH + LiCl + AlCl3 + H2

Physical And Chemical Properties Analysis

  • Melting Point: Not readily available.
  • Boiling Point: 205 °C (decomposition) [].
  • Density: 1.21 g/mL at 25 °C (estimated) [].
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and benzene. Insoluble in water [].
  • Stability: Moisture sensitive. Decomposes in water to release hydrochloric acid (HCl) fumes [].

Mechanism of Action (Not Applicable)

4-Fluorobenzoyl chloride does not have a specific biological mechanism of action as it's primarily used as a chemical reagent.

4-Fluorobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe irritation and burns upon contact with skin, eyes, and respiratory system.

  • Safety Data Sheet (SDS): It is crucial to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, disposal, and first-aid procedures before working with this compound [].

XLogP3

3.1

Melting Point

9.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

403-43-0

Wikipedia

4-Fluorobenzoyl chloride

General Manufacturing Information

Benzoyl chloride, 4-fluoro-: ACTIVE

Dates

Modify: 2023-08-15

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